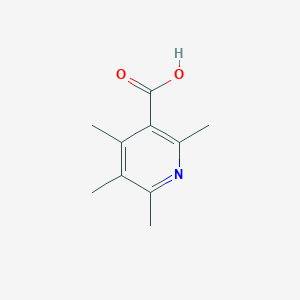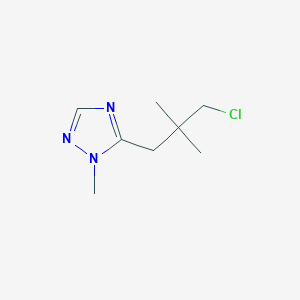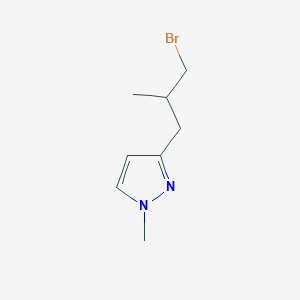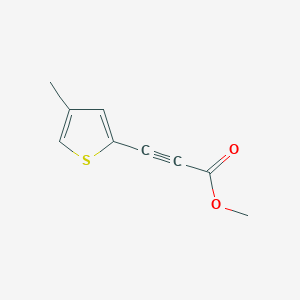
Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate is a chemical compound with the molecular formula C9H8O2S and a molecular weight of 180.22 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is known for its diverse applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate typically involves the reaction of 4-methylthiophene-2-carboxylic acid with propargyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at room temperature to yield the desired ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: 3-(4-methylthiophen-2-yl)prop-2-ynoic acid.
Reduction: Methyl 3-(4-methylthiophen-2-yl)prop-2-enoate or Methyl 3-(4-methylthiophen-2-yl)propanoate.
Substitution: Various esters and amides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate is not fully elucidated. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The thiophene ring in the compound can interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(thiophen-2-yl)prop-2-ynoate: Lacks the methyl group on the thiophene ring.
Methyl 3-(4-methylphenyl)prop-2-ynoate: Contains a phenyl ring instead of a thiophene ring.
Ethyl 3-(4-methylthiophen-2-yl)prop-2-ynoate: Has an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate is unique due to the presence of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Propriétés
Formule moléculaire |
C9H8O2S |
|---|---|
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H8O2S/c1-7-5-8(12-6-7)3-4-9(10)11-2/h5-6H,1-2H3 |
Clé InChI |
OUZWGBWEGYTGGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1)C#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylcyclobutan-1-ol](/img/structure/B13206613.png)
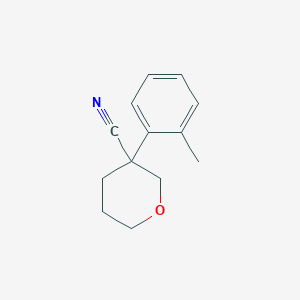

![2-[1-(Aminomethyl)-3-methylcyclopentyl]butan-2-ol](/img/structure/B13206626.png)
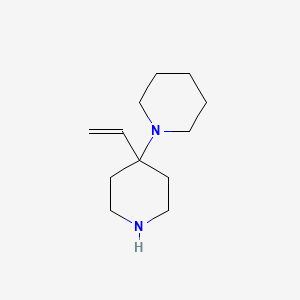
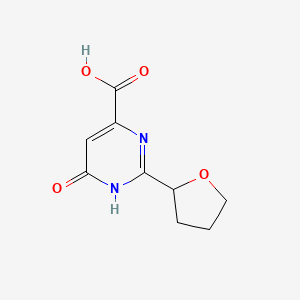
![3-(Chloromethyl)-3-cyclopropylbicyclo[3.1.0]hexane](/img/structure/B13206643.png)

